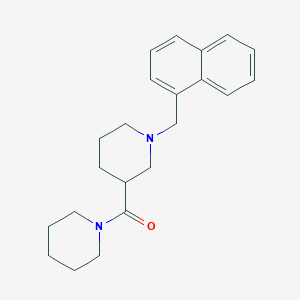
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone, commonly known as NMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMP is a synthetic compound that belongs to the class of piperidine derivatives and has been found to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of NMP is not fully understood, but it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. NMP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. NMP has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
NMP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved mood and cognitive function. NMP has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain. In addition, NMP has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NMP in lab experiments is its high purity and stability. NMP is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for use in lab experiments where consistency and reproducibility are important. However, one of the limitations of using NMP in lab experiments is its potential toxicity. NMP has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of NMP. One of the most promising areas of research is the development of NMP-based drugs for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. NMP has been shown to have neuroprotective effects and may help to slow the progression of these diseases. In addition, NMP may have potential applications in the treatment of epilepsy, chronic pain, and other neurological disorders. Further research is needed to fully understand the mechanisms of action of NMP and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of NMP involves the reaction of 1-naphthalen-1-ylmethylpiperidin-3-ol with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to NMP by the addition of a reducing agent such as lithium aluminum hydride. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
NMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects. NMP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, NMP has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
Formule moléculaire |
C22H28N2O |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H28N2O/c25-22(24-14-4-1-5-15-24)20-11-7-13-23(17-20)16-19-10-6-9-18-8-2-3-12-21(18)19/h2-3,6,8-10,12,20H,1,4-5,7,11,13-17H2 |
Clé InChI |
DKAZKQVGVCZXNP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)